molecular formula C12H13BrN2O2 B15199467 methyl 3-(4-amino-6-bromo-1H-indol-2-yl)propanoate

methyl 3-(4-amino-6-bromo-1H-indol-2-yl)propanoate

Cat. No.: B15199467
M. Wt: 297.15 g/mol
InChI Key: QRQKNXKYFHGHGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(4-amino-6-bromo-1H-indol-2-yl)propanoate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features a brominated indole core with an amino group and a propanoate ester, making it a versatile molecule for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-amino-6-bromo-1H-indol-2-yl)propanoate typically involves the Fischer indole synthesis. This method uses phenylhydrazine and a ketone or aldehyde under acidic conditions to form the indole core . The bromination of the indole ring can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent. The amino group is introduced through nucleophilic substitution reactions, and the esterification of the propanoic acid moiety is carried out using methanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-amino-6-bromo-1H-indol-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(4-amino-6-bromo-1H-indol-2-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(4-amino-6-bromo-1H-indol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-amino-6-bromo-1H-indol-2-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both the bromine and amino groups allows for diverse chemical modifications and applications .

Properties

Molecular Formula

C12H13BrN2O2

Molecular Weight

297.15 g/mol

IUPAC Name

methyl 3-(4-amino-6-bromo-1H-indol-2-yl)propanoate

InChI

InChI=1S/C12H13BrN2O2/c1-17-12(16)3-2-8-6-9-10(14)4-7(13)5-11(9)15-8/h4-6,15H,2-3,14H2,1H3

InChI Key

QRQKNXKYFHGHGL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC2=C(C=C(C=C2N1)Br)N

Origin of Product

United States

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